molecular formula C6H8O4 B1148087 methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate CAS No. 131607-55-1

methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate

Cat. No.: B1148087
CAS No.: 131607-55-1
M. Wt: 144.12532
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is an organic compound with a unique structure that includes a hydroxymethylidene group and a keto group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate typically involves the reaction of methyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes dehydration to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The hydroxymethylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism by which methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate exerts its effects involves its reactive functional groups. The hydroxymethylidene group can participate in nucleophilic addition reactions, while the keto group can undergo various transformations such as reduction or oxidation. These reactions are facilitated by the presence of specific enzymes or catalysts that target these functional groups.

Comparison with Similar Compounds

Similar Compounds

    Methyl acetoacetate: Similar structure but lacks the hydroxymethylidene group.

    Ethyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate: Similar structure with an ethyl ester instead of a methyl ester.

    Methyl 3-oxobutanoate: Similar structure but lacks the hydroxymethylidene group.

Uniqueness

Methyl (2Z)-2-(hydroxymethylidene)-3-oxobutanoate is unique due to the presence of both a hydroxymethylidene group and a keto group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in synthetic chemistry and industrial applications.

Properties

CAS No.

131607-55-1

Molecular Formula

C6H8O4

Molecular Weight

144.12532

Synonyms

Butanoic acid, 2-(hydroxymethylene)-3-oxo-, methyl ester (9CI)

Origin of Product

United States

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